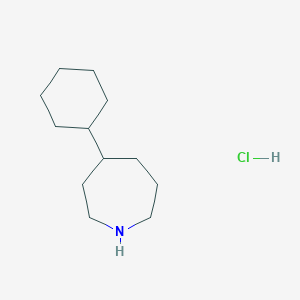

4-Cyclohexylazepane hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-cyclohexylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXOVQOKSQJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 4 Cyclohexylazepane Hydrochloride

Retrosynthetic Analysis and Design of Synthetic Pathways for 4-Cyclohexylazepane Hydrochloride

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. youtube.comyoutube.com For this compound, the primary disconnections would involve the formation of the azepane ring and the introduction of the cyclohexyl group at the 4-position.

Development of Novel Synthetic Routes to the Azepane Core

The construction of the seven-membered azepane ring has been a focus of synthetic methodology development. researchgate.net Traditional methods often rely on intramolecular cyclization reactions. acs.org However, recent advancements have led to the emergence of new strategies, including:

Ring-Expansion Reactions: The synthesis of azepane derivatives can be achieved through the ring expansion of smaller cyclic systems like pyrrolidines. researchgate.net For instance, the ring expansion of trifluoromethyl pyrrolidines, derived from L-proline, can produce 4-substituted α-trifluoromethyl azepanes. researchgate.net

Intermolecular Cyclization: Regarded as a highly efficient method for constructing heterocyclic systems, intermolecular cyclization involves the formation of at least two chemical bonds in a single step. acs.org

[5+2] Cycloaddition Protocols: These reactions provide another avenue for the construction of the azepane skeleton. acs.org

Tandem Amination/Cyclization: A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines has been developed for the synthesis of functionalized azepines. nih.gov

Rhodium(III)-Catalyzed C–H Activation/[5+2] Cyclization: This strategy enables the efficient synthesis of fused azepane polycycles from 5-amino-1-arylpyrazole and iodonium (B1229267) ylides. acs.org

Stereoselective Synthesis and Diastereomeric Control

Achieving stereocontrol in the synthesis of azepanes is a significant challenge due to the entropic factors associated with forming a seven-membered ring. acs.org Modern asymmetric synthesis techniques offer powerful solutions to produce enantiomerically pure azepane derivatives.

Key strategies for stereoselective synthesis include:

Asymmetric Lithiation-Conjugate Addition: Highly diastereoselective and enantioselective syntheses of polysubstituted azepanes have been achieved using (−)-sparteine-mediated asymmetric lithiation−conjugate additions of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester. acs.orgnih.govnih.govsigmaaldrich.com This is followed by hydrolysis, cyclization, and reduction to yield the desired azepanes. acs.orgnih.gov

Schmidt-Type Ring Expansion: A stereoselective approach for synthesizing azepanes with all-carbon quaternary centers at the 3- or 4-position involves a Schmidt-type ring expansion using chiral hydroxyalkyl azides. digitellinc.com

Chiral Ligand-Mediated Asymmetric Catalysis: The use of transition metals coordinated to chiral ligands is a fundamental aspect of modern organic synthesis, allowing for the construction of complex molecules with high stereocontrol.

The stereochemistry of the resulting substituted azepanes is often determined using techniques such as X-ray crystallography and ¹H NMR analysis. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. Key parameters that are often optimized include the choice of solvent, catalyst, additives, acid, reaction time, and temperature. acs.org

For instance, in a Rh(III)-catalyzed C–H activation/[5+2] cyclization, a systematic study of these parameters led to the identification of optimal conditions, significantly improving the yield of the target benzo[f]pyrazolo[1,5-a] acs.orgnih.govdiazepine. acs.org The following table illustrates the optimization of reaction conditions for a specific transformation.

| Entry | Solvent | Catalyst | Additive | Acid | Substrate Ratio (1:2) | Temp (°C) | Time (h) | Yield (%) |

| 1 | HFIP | [CpRhCl₂]₂ | - | - | 1:1 | 70 | 6 | 43 |

| ... | ... | ... | ... | ... | ... | ... | ... | ... |

| 16 | DCE | [CpRhCl₂]₂ | AgTFA | HOAc | 1:1.2 | 90 | 6 | Optimal |

| ... | ... | ... | ... | ... | ... | ... | ... | ... |

| 24 | DCE | [CpRhCl₂]₂ | AgTFA | HOAc | 1:1 | 90 | 6 | - |

| 25 | DCE | [CpRhCl₂]₂ | AgTFA | HOAc | 1:1.5 | 90 | 6 | - |

| 26 | DCE | [CpRhCl₂]₂ | AgTFA | HOAc | 1:1.2 | 90 | 4 | - |

| 27 | DCE | [CpRhCl₂]₂ | AgTFA | HOAc | 1:1.2 | 90 | 8 | - |

Chemical Transformations and Derivatization Strategies of the 4-Cyclohexylazepane Skeleton

Once the 4-Cyclohexylazepane core is synthesized, further chemical transformations can be performed to create a library of derivatives for various applications.

Functionalization at the Cyclohexyl Moiety

The cyclohexyl group offers several positions for functionalization. One common approach is late-stage C-H functionalization, which allows for the direct modification of C-H bonds. nih.gov Photoredox catalysis is a powerful tool for this purpose, enabling the introduction of various functional groups. nih.gov For example, a photoredox reaction can be used to generate a cyclohexyl radical from cyclohexyl carboxylic acid, which can then be used to alkylate other molecules. nih.gov

Chemical Modifications of the Azepane Ring System

The azepane ring itself can be modified at various positions. The nitrogen atom is a common site for derivatization. For example, N-Boc protected azepanes are common intermediates in synthetic sequences. acs.orgacs.org The Boc group can be removed and replaced with other substituents.

Furthermore, substitutions can be made at positions adjacent to the nitrogen atom. acs.org Enolization and subsequent substitution of lactam intermediates provide a route to 3,4,5,6-substituted azepanes. acs.orgnih.gov For example, the lactam can be treated with a base like lithium diisopropylamide (LDA) followed by an electrophile to introduce a substituent at the C-3 position with high diastereoselectivity. acs.orgnih.gov

| Entry | Electrophile | Product | Yield (%) | dr |

| 1 | MeI | (R,S,R,S)-30 | 75 | >98:2 |

| 2 | CH₂=CHCH₂Br | (R,S,R,S)-31 | 85 | >98:2 |

| 3 | PhCH₂Br | (R,S,R,S)-32 | 80 | >98:2 |

| 4 | MeOD | (R,S,R,S)-33 | 82 | >98:2 |

| 5 | (S)-Styrene oxide | (S,S,R,S)-34 | 70 | >98:2 |

Mechanistic Investigations of Key Synthetic Reactions

While specific mechanistic studies for the synthesis of this compound are not extensively detailed in the public domain, the most plausible and widely utilized synthetic route would involve the reductive amination of cyclohexanone (B45756) with azepane, followed by salt formation with hydrochloric acid. The mechanism of this key reaction can be inferred from well-established principles of organic chemistry. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

The reaction proceeds in two main stages:

Imine/Enamine Formation: The initial step involves the nucleophilic attack of the secondary amine (azepane) on the carbonyl carbon of cyclohexanone. This is typically catalyzed by a mild acid. The resulting tetrahedral intermediate, a carbinolamine, then undergoes dehydration to form a more stable iminium ion. In the case of a secondary amine like azepane, this iminium ion is in equilibrium with its corresponding enamine. The equilibrium between the iminium ion and the enamine is a critical aspect of the reactivity of α-hydrogens in the carbonyl compound.

Reduction: The iminium ion or the enamine is then reduced to the final tertiary amine. This reduction can be achieved using a variety of reducing agents. Common laboratory-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the ketone starting material. masterorganicchemistry.comlibretexts.org Industrial-scale synthesis might employ catalytic hydrogenation.

Scheme 1. General Reaction Scheme for the Reductive Amination of Cyclohexanone with Azepane.

A detailed mechanistic investigation would involve studies such as:

Kinetic analysis: To determine the rate-determining step of the reaction, which could be either the formation of the iminium ion/enamine or the subsequent reduction.

Isotope labeling studies: To trace the path of atoms throughout the reaction and confirm the proposed intermediates.

Computational modeling: Density functional theory (DFT) calculations can be employed to model the transition states and intermediates, providing insights into the energy profile of the reaction.

Reactivity Profile of this compound in Research Contexts

The reactivity of this compound is primarily dictated by the properties of the azepane ring, the cyclohexyl substituent, and the hydrochloride salt form.

Acid-Base Properties and Salt Formation

4-Cyclohexylazepane is a secondary amine and, as such, exhibits basic properties due to the lone pair of electrons on the nitrogen atom. wikipedia.org The pKa of the conjugate acid of a typical cyclic amine like piperidine (B6355638) is around 11.2, and azepane is expected to have a similar basicity. The cyclohexyl group, being an electron-donating alkyl group, may slightly increase the basicity of the nitrogen atom compared to the parent azepane.

The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid. This acid-base reaction is a straightforward proton transfer from the hydronium ion (in aqueous HCl) or gaseous HCl to the nitrogen atom of the azepane ring.

Scheme 2. Formation of this compound.

The resulting ammonium (B1175870) salt is an ionic compound, which confers properties such as higher melting points and increased water solubility compared to the free base. The stability and ease of formation of the hydrochloride salt are important considerations in its isolation, purification, and handling in a research setting. reddit.com The choice of the counter-ion (chloride in this case) can influence the crystallinity and hygroscopicity of the solid material.

| Property | Description | Implication |

| Basicity | The nitrogen atom of the azepane ring possesses a lone pair of electrons, making the compound a Brønsted-Lowry base. | Reacts with acids to form salts. The basicity influences its reactivity in various chemical transformations. |

| pKa of Conjugate Acid | Estimated to be around 11-12. | Determines the pH range in which the amine is protonated. Crucial for understanding its behavior in biological systems and for designing extraction and purification procedures. |

| Salt Formation | Readily forms a hydrochloride salt upon treatment with hydrochloric acid. | The salt form is often preferred for its stability, ease of handling as a solid, and aqueous solubility. |

Stability under Various Experimental Conditions (excluding product shelf-life)

The stability of this compound is a critical factor in its application in research. The azepane ring, being a saturated heterocyclic system, is generally stable under a range of conditions. However, certain experimental parameters can lead to decomposition.

pH Stability: While the hydrochloride salt is stable in acidic to neutral conditions, the free base can be liberated at higher pH. The stability of the azepane ring itself in strongly acidic or basic media is generally high. However, very harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures) could potentially lead to ring-opening or other degradation pathways. Studies on related cyclic aminals have shown that they can undergo hydrolysis in acidic media, a process that is dependent on the pH and the conformational energy of the ring system. researchgate.netnih.govnih.gov Although 4-cyclohexylazepane is not an aminal, these findings highlight the importance of pH control in reactions involving cyclic amines.

Thermal Stability: The hydrochloride salt is expected to have a relatively high melting point and good thermal stability. The free base, being a liquid at room temperature, will have a lower boiling point and may be susceptible to oxidation upon prolonged exposure to air and heat, a common characteristic of many amines.

Oxidative and Reductive Stability: The azepane ring is a saturated system and is therefore resistant to many common oxidizing and reducing agents under mild conditions. However, strong oxidizing agents (e.g., permanganate, chromic acid) can lead to the oxidation of the amine or cleavage of the ring. The C-N bond can be cleaved under certain reductive conditions, such as catalytic hydrogenation at high pressures and temperatures, though this is generally a difficult transformation.

| Condition | Stability Profile | Potential Reactions |

| Acidic pH | Generally stable, exists as the protonated ammonium salt. | Ring integrity is typically maintained under moderately acidic conditions. researchgate.netnih.govnih.gov |

| Neutral pH | Stable. | Minimal reactivity expected. |

| Basic pH | The free base is liberated. | The free amine may be more susceptible to oxidation. |

| Elevated Temperature | The hydrochloride salt is more thermally stable than the free base. | The free base may undergo decomposition or oxidation at high temperatures. |

| Oxidizing Agents | Susceptible to oxidation. | The amine can be oxidized to various products, including N-oxides or ring-cleavage products, depending on the oxidant. |

| Reducing Agents | Generally stable. | The C-N bond is resistant to cleavage under standard reductive conditions. |

Advanced Structural Elucidation and Conformational Analysis of 4 Cyclohexylazepane Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-Cyclohexylazepane hydrochloride, with each technique offering unique insights into its composition and connectivity.

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and relative configuration of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed map of the proton and carbon environments can be constructed.

Detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the azepane and cyclohexyl rings. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular framework. The relative stereochemistry of the cyclohexyl group with respect to the azepane ring can be inferred from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity between specific protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azepane Ring | ||

| CH₂-N | 2.8 - 3.2 | 45 - 50 |

| CH-Cyclohexyl | 1.8 - 2.1 | 40 - 45 |

| Other CH₂ | 1.4 - 1.9 | 25 - 35 |

| Cyclohexyl Ring | ||

| CH-Azepane | 1.5 - 1.8 | 40 - 45 |

| Other CH₂ | 0.9 - 1.8 | 26 - 34 |

Note: The chemical shift ranges are approximate and can vary depending on the solvent and experimental conditions.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula of the compound.

Fragmentation studies, often conducted using tandem mass spectrometry (MS/MS), offer valuable information about the molecule's structural integrity and the relative strengths of its chemical bonds. The fragmentation pattern of the 4-cyclohexylazepanium cation typically involves the cleavage of the C-C bond connecting the two ring systems, as well as various ring-opening fragmentations of the azepane and cyclohexyl moieties. This data helps to piece together the molecular structure and corroborate the assignments made by NMR spectroscopy.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄ClN |

| Monoisotopic Mass | 217.1601 g/mol |

| Major Fragment Ions (m/z) | [M-Cl]⁺, [M-Cl-C₆H₁₁]⁺ |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N⁺-H Stretch | 2700 - 2250 | 2700 - 2250 |

| C-H Stretch | 2950 - 2850 | 2950 - 2850 |

| CH₂ Bend | 1480 - 1440 | 1480 - 1440 |

| C-N Stretch | 1250 - 1020 | 1250 - 1020 |

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive and detailed picture of the three-dimensional structure of this compound in the solid state.

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. This technique confirms the connectivity established by spectroscopic methods and reveals the preferred conformation of the azepane and cyclohexyl rings in the crystal lattice. For chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters, providing an unambiguous assignment of the molecule's handedness. The azepane ring typically adopts a chair or a twist-chair conformation to minimize steric strain.

In addition to hydrogen bonding, weaker van der Waals forces between the cyclohexyl and azepane rings of adjacent molecules also contribute to the stability of the crystal lattice. The analysis of these interactions provides insight into the solid-state properties of the compound.

Table 4: Representative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.34 |

| b (Å) | 11.21 |

| c (Å) | 15.89 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: The crystallographic parameters are illustrative and can vary based on the specific crystalline form.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical and materials sciences. For a crystalline solid such as this compound, the potential for polymorphism is a significant consideration.

The formation of different crystalline forms is influenced by factors such as the solvent used for crystallization, temperature, pressure, and the rate of cooling. google.com Amine hydrochloride salts, in particular, are known to form various crystalline structures due to the specific intermolecular interactions, such as hydrogen bonding involving the chloride ion and the ammonium (B1175870) group. gla.ac.uk

A comprehensive study of the polymorphism of this compound would involve the preparation of crystals under a variety of conditions and their analysis using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each unique polymorph would produce a distinct XRPD pattern and exhibit different thermal behaviors.

Illustrative Data Table for Polymorphism Analysis:

This table represents the type of data that would be generated in a polymorphism study. The values are hypothetical and for illustrative purposes only.

| Polymorph Form | XRPD Characteristic Peaks (2θ) | Melting Point (°C) | Crystal System (Hypothetical) |

| Form A | 7.5°, 12.3°, 18.9°, 21.5° | 205-207 | Monoclinic |

| Form B | 8.1°, 14.2°, 19.8°, 24.0° | 215-218 | Orthorhombic |

| Form C (Solvate) | 6.9°, 11.5°, 20.1°, 22.8° | 150-155 (with desolvation) | Triclinic |

Computational Conformational Analysis

Computational methods are invaluable for understanding the three-dimensional structure and dynamic behavior of flexible molecules like this compound. These techniques allow for the exploration of the potential energy surface to identify stable conformers and the transition states that separate them.

The conformational landscape of this compound is complex due to the flexibility of both the seven-membered azepane ring and the six-membered cyclohexane (B81311) ring, as well as the rotation around the C-N bond connecting them.

The azepane ring is known to be highly flexible, with several low-energy conformations possible. Unlike the well-defined chair conformation of cyclohexane, azepane can adopt a variety of twist-chair and boat conformations. nih.govslideshare.net High-level calculations have suggested that the twist-chair conformation is often the most stable for the azepane ring itself. nih.gov

In this compound, the nitrogen atom is protonated, forming an ammonium salt. This introduces a positive charge and a hydrogen atom that can act as a hydrogen bond donor. The orientation of the cyclohexyl group on the azepane ring (at the 4-position) and the conformational state of both rings would be determined by a combination of these steric and electronic factors.

Molecular mechanics (MM) force fields (e.g., MMFF94, OPLS) can be used for an initial, rapid screening of the vast conformational space. The resulting low-energy structures would then be subjected to more accurate, but computationally expensive, quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to refine the geometries and relative energies of the conformers. rsc.org

Illustrative Table of Calculated Conformational Energies:

This table illustrates the kind of results expected from a computational analysis. The conformer names and energy values are hypothetical.

| Conformer ID | Azepane Conformation | Cyclohexyl Position on Azepane | Relative Energy (kcal/mol) |

| 1 | Twist-Chair | Equatorial | 0.00 |

| 2 | Chair | Equatorial | 1.25 |

| 3 | Twist-Boat | Equatorial | 2.10 |

| 4 | Twist-Chair | Axial | 5.80 |

The dynamic behavior of this compound involves several simultaneous motions:

Azepane Ring Inversion: The azepane ring can interconvert between its various low-energy conformations (e.g., from one twist-chair to another). rsc.org The energy barriers for these conversions determine the rate of interconversion at a given temperature.

Cyclohexane Ring Flip: The cyclohexane ring can also undergo a chair-flip, but this is expected to be a high-energy process due to the large energetic penalty of placing the bulky azepanyl substituent in an axial position. wikipedia.org

Rotation around the C-N bond: There is also rotation around the single bond connecting the cyclohexane ring to the azepane ring, which would have its own rotational barrier.

Molecular dynamics (MD) simulations, using the force fields developed from MM and QM calculations, can provide insight into this dynamic behavior over time. These simulations would reveal the preferred conformational states and the pathways for interconversion between them.

The dominant conformational preference for this compound is predicted to be one where the cyclohexane ring is in a chair conformation and attached to the azepane ring via an equatorial bond. The azepane ring itself would likely adopt a twist-chair conformation. The proton on the nitrogen atom would be oriented to minimize steric clashes and potentially participate in intramolecular or intermolecular hydrogen bonding.

Molecular Interactions and Target Engagement Studies Preclinical and Mechanistic Focus

In Vitro Receptor Binding and Ligand Profiling

In vitro studies have been pivotal in characterizing the binding properties of 4-Cyclohexylazepane hydrochloride, revealing a degree of selectivity for particular biological targets.

This compound, also known as CAY10444, has been identified as a selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P₃). Its inhibitory activity has been quantified, with an IC₅₀ value of 11.6 µM for S1P-induced calcium mobilization in CHO cells expressing human S1P₃. In HeLa cells expressing S1P₃ receptors, CAY10444 at a concentration of 10 µM inhibits S1P-induced increases in intracellular calcium by 37.6%, while showing significantly less inhibition of S1P₁ (6.92%) researchgate.net. This indicates a preferential, albeit moderately potent, antagonism towards the S1P₃ receptor subtype.

Some literature also refers to this compound as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). However, detailed binding affinity data (e.g., Kᵢ values) across a wider panel of receptors and enzymes to comprehensively establish its selectivity profile remains to be fully elucidated in publicly available research. The dual activity profile suggests a complex pharmacology that warrants further investigation to determine the relative potency and therapeutic relevance of its actions on both S1P₃ and FAAH.

Interactive Data Table: In Vitro Activity of this compound

| Target | Assay | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Human S1P₃ | Calcium Mobilization | CHO | 11.6 µM | Cayman Chemical |

| Human S1P₃ | Calcium Mobilization | HeLa | - (37.6% inhibition at 10 µM) | Sigma-Aldrich researchgate.net |

| Human S1P₁ | Calcium Mobilization | HeLa | - (6.92% inhibition at 10 µM) | Sigma-Aldrich researchgate.net |

Beyond its receptor antagonist activity, this compound has been characterized as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Reports indicate that it inhibits human and rat FAAH with IC₅₀ values of 7 nM and 11 nM, respectively. This potent enzymatic inhibition highlights a significant aspect of its molecular action. Additionally, at a concentration of 17.4 µM, it has been shown to inhibit Na⁺/K⁺-ATPase activity in HepG2 cells nih.gov. The potent, low nanomolar inhibition of FAAH contrasts with its micromolar antagonism at the S1P₃ receptor, suggesting that at lower concentrations, its effects may be predominantly driven by FAAH inhibition.

Interactive Data Table: Enzyme Inhibition by this compound

| Enzyme | Species | IC₅₀ | Reference |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Human | 7 nM | Cayman Chemical |

| Fatty Acid Amide Hydrolase (FAAH) | Rat | 11 nM | Cayman Chemical |

| Na⁺/K⁺-ATPase | - | - (Inhibition at 17.4 µM) | Cayman Chemical nih.gov |

Elucidation of Molecular Mechanisms of Action in Cellular Models

Cell-based assays have provided further insights into the functional consequences of this compound's interaction with its molecular targets.

The antagonistic effect of this compound on the S1P₃ receptor has been shown to translate into the modulation of downstream intracellular signaling pathways. In various cell models, it has been demonstrated to inhibit the S1P-stimulated phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). This suggests that by blocking the S1P₃ receptor, the compound can interfere with the MAPK/ERK signaling cascade, which is crucial for processes such as cell growth and migration. For instance, in MH7A rheumatoid fibroblast-like synoviocyte cells, 5 µM of CAY10444 inhibits S1P-induced growth and migration nih.gov. Furthermore, it has been observed to prevent M1 microglial activation through a mechanism linked to the phosphorylation of ERK1/2, p38 MAPK, and Akt mdpi.com.

Detailed studies specifically investigating the cellular uptake mechanisms and the precise subcellular localization of this compound are not extensively available in the current body of scientific literature. Understanding how this compound permeates the cell membrane and where it accumulates within the cell would provide valuable information for interpreting its biological activities and for the design of future analogs with improved properties.

Structure-Activity Relationship (SAR) Investigations

Comprehensive structure-activity relationship (SAR) studies specifically focused on this compound are limited in published research. However, the broader classes of compounds to which it belongs, namely azepane derivatives and carbamate-based FAAH inhibitors, have been the subject of SAR investigations.

For FAAH inhibitors, the general structure often includes a carbamate group that interacts with the catalytic serine residue of the enzyme. The lipophilic nature of the cyclohexyl and azepane moieties in this compound likely contributes to its interaction with the hydrophobic substrate-binding pocket of FAAH.

Regarding S1P₃ receptor antagonists, SAR studies have explored a variety of chemical scaffolds. The development of selective antagonists often involves modifications that optimize interactions with specific residues within the receptor's binding pocket, thereby discriminating it from other S1P receptor subtypes. The cyclohexyl and azepane rings of this compound represent a particular chemical space that could be systematically explored to enhance potency and selectivity for the S1P₃ receptor. Further dedicated SAR studies on this specific compound are necessary to delineate the key structural features governing its dual activity and to potentially design more selective ligands for either target.

Design and Synthesis of Analogs for SAR Probing

In the field of medicinal chemistry, the design and synthesis of analogs are pivotal for investigating the structure-activity relationship (SAR) of a promising lead compound. This process entails the systematic chemical modification of the lead molecule to understand how structural changes influence its biological activity. For a hypothetical compound such as 4-cyclohexylazepane, the design of analogs would likely focus on several key areas: modification of the cyclohexyl group (e.g., altering its size, stereochemistry, or replacing it with other cyclic or acyclic fragments), changes to the azepane ring itself (such as ring contraction to a piperidine (B6355638) or expansion, and the introduction of substituents), and variation of any groups attached to the azepane nitrogen.

The synthesis of these analogs would be achieved through established organic chemistry reactions. The azepane core, for example, can be constructed via several synthetic routes, including ring-closing metathesis, reductive amination of appropriate dicarbonyl precursors, or a Beckmann rearrangement of cyclohexanone (B45756) oxime followed by chemical reduction. The cyclohexyl moiety could be introduced by alkylating the azepane nitrogen or by utilizing starting materials that already contain the cyclohexyl fragment. Following synthesis and purification, the precise chemical structure of each new analog would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry before it undergoes biological testing. While specific synthetic schemes for this compound analogs are not available in the literature, the general principles are well-documented in studies of other heterocyclic compounds aimed at probing biological activity.

Correlation of Structural Features with Specific Molecular Activities

Subsequent to the synthesis of a series of analogs and the determination of their biological activities, the critical step of correlating specific structural features with the observed activities is undertaken. This SAR analysis is instrumental in identifying the pharmacophore—the essential molecular features responsible for the biological effect—and in guiding the rational design of more potent and selective future compounds.

For a theoretical series of 4-cyclohexylazepane analogs, researchers would analyze trends in biological activity as a function of the introduced structural modifications. For instance, a discovery that increasing the steric bulk of the cycloalkyl group at the 4-position leads to a decrease in activity could suggest that the compound binds within a sterically hindered pocket of its biological target. Conversely, if a substituent on the azepane nitrogen is found to be essential for activity, the properties of this substituent—such as its size, electronic character, and hydrogen-bonding potential—could be systematically optimized.

This type of detailed analysis is fundamental to understanding the molecular interactions between a ligand and its biological target. Although no such data is available for this compound, numerous SAR studies on other molecules, including various diazepane derivatives, exemplify how methodical structural alterations can be effectively correlated with receptor binding affinities and functional outcomes.

Computational Modeling of Molecular Interactions (Molecular Docking, MD)

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the most likely orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor, to form a stable complex. In the drug discovery process, it is a widely used tool to hypothesize the binding mode of a potential drug molecule within the active site of its target protein. If the biological target of this compound were identified and its three-dimensional structure known, molecular docking simulations could be employed to generate a plausible model of its binding.

The procedure would commence with the preparation of the 3D structures of both the ligand (4-cyclohexylazepane) and the receptor protein. Specialized docking software would then explore a multitude of possible orientations and conformations of the ligand within the receptor's binding site. Each of these poses would be evaluated and ranked using a scoring function that estimates the binding affinity. The highest-scoring poses would provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the ligand-receptor complex. This information is crucial for interpreting existing SAR data and for the informed design of novel analogs with potentially enhanced affinity. While no docking studies have been published for this compound, this methodology has been successfully applied to other azepane-containing compounds to elucidate their mechanisms of target engagement.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. In drug design, MD simulations can be utilized to evaluate the stability of a ligand-receptor complex that has been predicted by molecular docking. By initiating a simulation with the docked complex, the system's trajectory can be observed over a period of time, typically nanoseconds to microseconds, within a simulated physiological environment that includes water molecules and ions.

The stability of the ligand-receptor complex is often assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms throughout the simulation. A stable binding pose is generally indicated by low and converging RMSD values, suggesting that the ligand remains bound in a consistent conformation. MD simulations can also offer a dynamic view of the intermolecular interactions and may highlight the role of specific water molecules in mediating the binding. For example, MD simulations have been instrumental in confirming the stability of complexes formed between diazepane-based ligands and their target receptors, thereby increasing confidence in the predicted binding modes.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that aim to correlate the chemical structure of a series of compounds with their biological activity. The primary objective of QSAR modeling is to create a predictive model that can be used to estimate the biological activity of novel, yet-to-be-synthesized compounds.

To construct a QSAR model for a series of 4-cyclohexylazepane analogs, a set of molecular descriptors would first be calculated for each compound in the series. These descriptors are numerical values that quantify various physicochemical properties of the molecules, including their size, shape, lipophilicity, and electronic characteristics. Subsequently, statistical techniques, such as multiple linear regression or more advanced machine learning algorithms, would be employed to derive a mathematical equation that links a selection of these descriptors to the observed biological activity.

A reliable QSAR model is characterized by strong statistical validity and high predictive accuracy, which are assessed using various validation methods. Once validated, such a model can be a valuable tool for prioritizing the synthesis of new analogs that are predicted to exhibit high levels of activity. An illustrative application of this methodology is the development of a QSAR model for 4-N-aryl- nih.govnih.gov diazepane ureas, which successfully identified key structural features influencing their inhibitory activity against the CXCR3 receptor and provided a blueprint for the design of novel and potent antagonists. nih.gov

Preclinical Pharmacological Investigations in Research Models Mechanistic Focus

In Vitro and Ex Vivo Pharmacological Characterization in Tissue Samples

Extensive literature searches did not yield specific publicly available scientific studies on the in vitro and ex vivo pharmacological characterization of 4-Cyclohexylazepane hydrochloride. Therefore, detailed information regarding its functional activity in organ bath studies or receptor occupancy in relevant tissues is not available in the current body of scientific literature.

Organ Bath Studies for Functional Activity

No published research could be identified that has utilized organ bath studies to assess the functional activity of this compound on isolated tissues. This type of study is crucial for determining the effect of a compound on tissue contractility or relaxation, providing insights into its potential agonistic or antagonistic properties at various receptors.

Receptor Occupancy Studies in Relevant Tissues

There is no available data from receptor occupancy studies for this compound. These studies are essential for understanding how the compound binds to its specific molecular targets within a tissue, a key aspect of its mechanism of action.

In Vivo Studies in Animal Models for Mechanistic Insights

Similarly, a comprehensive review of scientific databases reveals a lack of in vivo studies in animal models focused on the mechanistic insights of this compound.

Assessment of Target Engagement in Live Organisms

No studies have been published that assess the target engagement of this compound in living organisms. Such studies would typically involve techniques like positron emission tomography (PET) or the analysis of biomarkers to confirm that the compound is interacting with its intended biological target in a whole-animal system.

Compound Distribution and Metabolite Identification in Animal Tissues

There is no available information regarding the distribution of this compound in animal tissues or the identification of its metabolites. These studies are fundamental to understanding the pharmacokinetic profile of a compound, detailing where it travels in the body and how it is broken down.

While research exists on various other azepane derivatives, which have been investigated for a range of activities including as gamma-secretase inhibitors and anti-inflammatory agents, these findings are not directly applicable to this compound. nih.govnih.gov The azepane ring is a feature of numerous bioactive molecules and approved drugs, highlighting the pharmacological significance of this structural motif. lifechemicals.comresearchgate.net However, the specific pharmacological profile of this compound remains uncharacterized in the public domain.

Advanced Analytical Methodologies for Research and Development

Spectroscopic Quantification Methods (e.g., UV-Vis, Quantitative NMR)

Spectroscopic methods provide alternative and often complementary approaches to chromatographic techniques for the quantification of 4-Cyclohexylazepane hydrochloride.

UV-Vis Spectroscopy: UV-Visible spectroscopy is a simple and rapid technique for quantification. However, its utility for this compound is limited by the absence of a significant chromophore in its structure. The compound would likely only exhibit end-absorption at low UV wavelengths (around 200-220 nm), which can be prone to interference from solvents and impurities. mhlw.go.jpnihs.go.jp While not ideal for purity analysis, it could potentially be used for simple concentration determination in a pure solution against a standard of known concentration.

Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules without the need for a specific reference standard of the analyte. researchgate.netox.ac.ukacs.org For this compound, ¹H qNMR can be used to determine the exact amount of the compound in a sample by integrating the signals of the analyte protons against the signals of a certified internal standard of known concentration. researchgate.net

Illustrative qNMR Purity Assay:

| Parameter | Detail |

| Instrument | 400 MHz NMR Spectrometer |

| Solvent | Deuterated Methanol (B129727) (CD₃OD) or Deuterated Water (D₂O) |

| Internal Standard | Maleic acid or Dimethyl sulfone (certified reference material) |

| Analyte Signal | Integration of a well-resolved proton signal from the cyclohexyl or azepane ring |

| Standard Signal | Integration of the singlet from the internal standard |

| Calculation | Purity is calculated based on the integral ratio, number of protons, and the weights of the sample and internal standard. |

The use of alkaline deuterated methanol can be particularly useful for analyzing hydrochloride salts, as it neutralizes the HCl in situ, leading to better solubility and sharper NMR signals of the free base. researchgate.net

Derivatization Chemistry for Enhanced Analytical Performance

As mentioned for GC-MS analysis, derivatization is a key strategy to improve the analytical performance for compounds like 4-Cyclohexylazepane. nih.govresearchgate.net The secondary amine group in 4-Cyclohexylazepane is a prime target for derivatization.

Common Derivatization Reactions for Secondary Amines:

Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) produces stable, volatile derivatives that are highly responsive to electron capture detection (ECD) in GC, offering excellent sensitivity.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

Carbamate Formation: Reaction with chloroformates, such as propyl chloroformate, can also yield derivatives suitable for GC analysis. vt.edu

The choice of derivatization reagent depends on the specific analytical goal, such as improving volatility for GC, enhancing detectability, or improving chromatographic peak shape.

Methodologies for Compound Stability Studies in Research Samples (excluding formulation stability)

Stability studies on the drug substance itself are crucial during early development to understand its intrinsic stability and to identify potential degradation pathways. ijtsrd.com These studies involve subjecting the compound to various stress conditions.

Forced Degradation Study Design:

| Stress Condition | Typical Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | To assess stability in basic environments. |

| Oxidation | 3% H₂O₂, RT, 24h | To evaluate susceptibility to oxidation. |

| Thermal Stress | 80 °C, 72h | To determine the effect of heat. |

| Photostability | ICH Q1B conditions (UV and visible light) | To assess sensitivity to light. |

Samples from these stress studies are then analyzed using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products formed. The mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products, should be close to 100%, indicating that all significant degradation products have been detected.

Future Directions and Unexplored Research Avenues

Potential for Novel Synthetic Methodologies of Azepane Scaffolds

The synthesis of azepane derivatives can be challenging due to the entropic penalty associated with forming a seven-membered ring. However, recent advancements in synthetic organic chemistry offer exciting possibilities for the efficient construction of 4-substituted azepanes like 4-Cyclohexylazepane.

Traditional methods for azepane synthesis often rely on intramolecular cyclization strategies. acs.org More contemporary approaches, however, are increasingly focusing on intermolecular cyclization reactions, which are highly efficient as they form at least two new chemical bonds in a single step. acs.org For instance, transition-metal-catalyzed C-H activation and [5+2] cyclization strategies have emerged as powerful tools for constructing complex polycyclic systems containing an azepane ring. acs.org One could envision a strategy where a suitable precursor containing a cyclohexyl group is subjected to a rhodium(III)-catalyzed reaction with an appropriate coupling partner to directly form the 4-cyclohexylazepane core. acs.org

Another promising avenue lies in the application of ring-opening reactions of smaller, strained rings. acs.org For example, the reaction of a suitably substituted aziridine (B145994) or cyclopropane (B1198618) with a nucleophile could potentially lead to the formation of the azepane ring in a regioselective manner. Furthermore, the use of biocatalysis, employing enzymes to catalyze key bond-forming steps, could offer a green and highly stereoselective route to chiral 4-cyclohexylazepane derivatives.

Recent research has also highlighted the synthesis of functionalized benzo[f]pyrazolo[1,5-a] nih.govpharmablock.comdiazepines using a Rh(III)-catalyzed cascade annulation. acs.org While this produces a diazepine, the underlying principles of C-H activation and cyclization could be adapted for the synthesis of carbocyclic azepanes. The development of novel catalytic systems that can tolerate a variety of functional groups will be crucial for expanding the synthetic toolbox for this class of compounds.

Application of 4-Cyclohexylazepane Hydrochloride as a Chemical Probe

Chemical probes are small molecules that are used to study and manipulate biological systems. bohrium.com Given its unique structural features, this compound has the potential to be developed into a valuable chemical probe. The cyclohexyl group provides a lipophilic handle that can facilitate membrane permeability and interaction with hydrophobic pockets in proteins. The azepane nitrogen can be functionalized to introduce reporter tags, such as fluorescent dyes or biotin, for visualization and affinity purification studies.

The development of high-quality chemical probes requires a thorough understanding of their selectivity and mechanism of action. bohrium.com Initially, this compound could be screened against a panel of biological targets to identify any potential protein interactions. Once a target is identified, medicinal chemistry efforts can be employed to optimize the affinity and selectivity of the compound. The Chemical Probes Portal provides a valuable resource for the selection and validation of chemical probes. chemicalprobes.org

Natural products have historically served as a rich source of chemical probes. nih.gov While this compound is a synthetic molecule, its structure could be inspired by natural products containing similar cyclic amine motifs. By studying the biological activities of such natural products, researchers can gain insights into the potential applications of this compound as a chemical probe. The discovery of chemical probes that can perturb protein complexes is an emerging area of research, and the unique three-dimensional shape of 4-cyclohexylazepane could enable it to disrupt protein-protein interactions. nih.gov

Expansion of the Structure-Activity Relationship Landscape through Rational Design

The biological activity of a molecule is intimately linked to its three-dimensional structure. Understanding the structure-activity relationship (SAR) is a cornerstone of drug discovery and chemical biology. nih.gov For this compound, a systematic exploration of its SAR could unveil its therapeutic potential.

The cyclohexyl group is a common substituent in many approved drugs, often serving as a bioisostere for a phenyl ring or a t-butyl group. pharmablock.com Its three-dimensional nature can lead to enhanced binding affinity with target proteins compared to flat aromatic rings. pharmablock.com A key area of future research would be to synthesize a library of analogues of this compound where the cyclohexyl group is modified. For example, introducing substituents on the cyclohexyl ring, altering its stereochemistry, or replacing it with other cyclic or acyclic lipophilic groups could have a profound impact on biological activity.

Furthermore, the azepane ring itself offers multiple points for modification. The nitrogen atom can be substituted with various alkyl or aryl groups, and functional groups can be introduced at other positions on the ring. A systematic SAR study would involve the synthesis and biological evaluation of these analogues to identify key structural features responsible for any observed activity. This information can then be used to design more potent and selective compounds. The study of nitrogen-containing heterocyclic moieties has revealed their potential in various therapeutic areas, including cancer. nih.gov

| Compound | Modification | Predicted Property |

| 4-Cyclohexylazepane | Parent Compound | Baseline Lipophilicity |

| 4-(4-Methylcyclohexyl)azepane | Alkyl substitution on cyclohexyl ring | Increased Lipophilicity |

| 4-(4-Hydroxycyclohexyl)azepane | Polar group on cyclohexyl ring | Decreased Lipophilicity, Potential for H-bonding |

| 1-Methyl-4-cyclohexylazepane | Alkylation of azepane nitrogen | Altered Basicity and steric profile |

| 4-Phenylazepane | Phenyl bioisostere | Altered electronic and steric properties |

Development of Advanced Computational Models for Predictive Research

In recent years, computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and biological activities. nih.govnih.gov For this compound, the development of advanced computational models could significantly accelerate its investigation.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 4-cyclohexylazepane analogues with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing synthetic efforts. The development of reliable QSAR models requires a high-quality dataset of compounds with known activities.

Molecular docking simulations can be used to predict the binding mode of this compound with potential protein targets. This information can provide insights into the key intermolecular interactions responsible for binding and can guide the design of more potent inhibitors. Furthermore, molecular dynamics simulations can be employed to study the conformational flexibility of the azepane ring and the cyclohexyl group, and how this flexibility influences binding.

The prediction of physicochemical properties, such as solubility, pKa, and membrane permeability, is crucial for drug development. nih.govacs.org Computational models can be used to estimate these properties for this compound and its analogues, helping to identify compounds with favorable drug-like properties. General equations have been developed to estimate the physicochemical properties of aliphatic amines, which could be adapted for azepane derivatives. acs.orgacs.org

| Computational Method | Application to this compound |

| QSAR | Predict biological activity of novel analogues. |

| Molecular Docking | Identify potential protein targets and binding modes. |

| Molecular Dynamics | Study conformational dynamics and binding stability. |

| ADMET Prediction | Estimate drug absorption, distribution, metabolism, excretion, and toxicity. |

Q & A

Q. What regulatory considerations apply to preclinical studies involving this compound?

- Methodological Answer :

- FDA Compliance : Follow Good Laboratory Practices (GLP) for toxicity testing, including ICH guidelines for dose-ranging studies .

- Ethical Review : Submit protocols to institutional animal care committees for approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.